molecular formula C10H11IO2 B041160 Methyl 4-(2-iodoethyl)benzoate CAS No. 1065269-88-6

Methyl 4-(2-iodoethyl)benzoate

Cat. No.: B041160
CAS No.: 1065269-88-6
M. Wt: 290.1 g/mol
InChI Key: FEBZFUASXKRIMS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(2-iodoethyl)benzoate can be synthesized through a multi-step process. One common method involves the reaction of 4-(2-chloroethyl)benzoate with sodium iodide in the presence of methyl ethyl ketone as a solvent . The reaction is typically carried out under reflux conditions for several hours, followed by purification through distillation and recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .

Scientific Research Applications

Methyl 4-(2-iodoethyl)benzoate is used in a variety of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: Methyl 4-(2-iodoethyl)benzoate is unique due to the presence of both an iodine atom and an ester group, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable intermediate in organic synthesis and various research applications .

Properties

IUPAC Name

methyl 4-(2-iodoethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBZFUASXKRIMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

70 g (352.4 mmol) of methyl 4-(2-chloroethyl)benzoate [CAS Reg. No. 65787-72-6] and 146.2 g (880.9 mmol) of potassium iodide are suspended in 800 ml of acetonitrile and stirred under reflux for three days. After the reaction has gone to completion, the reaction solution is cooled and filtered and the filtrate is evaporated to dryness under reduced pressure. The resulting residue is purified by flash chromatography on silica gel (mobile phase:petroleum ether/ethyl acetate 30:1→20:1). This gives 101 g (348.3 mmol, 98.8% of theory) of a yellowish oil.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
146.2 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Three

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